2-(Furan-2-amido)thiophene-3-carboxylic acid
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Overview
Description
2-(Furan-2-amido)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO4S and its molecular weight is 237.23. The purity is usually 95%.
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Scientific Research Applications
Rhodium-catalyzed Alkenylation
A study highlights the regioselective C3-alkenylation of thiophene-2-carboxylic acids , which can be achieved effectively via rhodium/silver-catalyzed oxidative coupling with alkenes. This process is applicable to various substrates, including brominated thiophenecarboxylic acids and furan-2-carboxylic acids, demonstrating a potential pathway for the functionalization of 2-(Furan-2-amido)thiophene-3-carboxylic acid derivatives (Iitsuka et al., 2013).
High-yield Syntheses of Disubstituted Furans and Thiophenes
Another research study focuses on high-yielding syntheses of disubstituted thiophenes , which are critically dependent on the lithium base used for lithiation of furan- and thiophene-2-carboxylic acids. This provides a route to 2,3-disubstituted furans and thiophenes, suggesting methods that could be relevant for derivatives of this compound (Carpenter & Chadwick, 1985).
Spectroscopic Characteristics
The electronic and i.r. spectra of furan-carboxamides and thiophene-carboxamides have been studied to identify chromophores and main absorption frequencies of the amide group as well as the furyl and thienyl groups. This information could be useful in understanding the photophysical properties of this compound derivatives (Alberghina, Fisichella, & Occhipinti, 1980).
Organic Semiconductor Applications
A study describes a new synthesis route for thieno[3,4-b]thiophene and related derivatives from thiophene-2-carboxylic acid and furan-2-carboxylic acid. These heterocycles are of interest for applications in low band gap organic semiconductors, OLEDs, organic photovoltaic cells, and electrochromics, indicating potential electronic applications for this compound derivatives (Dey et al., 2010).
Mechanism of Action
Target of Action
Furan and thiophene derivatives have been found to exhibit a wide range of biological activities. They are often used in medicinal chemistry due to their remarkable therapeutic efficacy . .
Mode of Action
The mode of action of furan and thiophene derivatives can vary widely depending on their specific chemical structure. Some furan-containing compounds have been found to have anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer properties . .
Biochemical Pathways
Some furan and thiophene derivatives have been found to activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 . .
Properties
IUPAC Name |
2-(furan-2-carbonylamino)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c12-8(7-2-1-4-15-7)11-9-6(10(13)14)3-5-16-9/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFBVNZFVVCZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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